

# Application Notes and Protocols: Synthesis of 4-Formyl-3-methoxybenzonitrile

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## Compound of Interest

Compound Name: 4-Formyl-3-methoxybenzonitrile

Cat. No.: B1591161

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## Introduction

**4-Formyl-3-methoxybenzonitrile**, also known as 4-cyano-2-methoxybenzaldehyde, is a versatile organic compound with the molecular formula  $C_9H_7NO_2$ .<sup>[1][2][3]</sup> It serves as a crucial building block in organic synthesis due to the presence of three distinct functional groups: a formyl group, a methoxy group, and a nitrile group, which allow for selective chemical transformations.<sup>[4]</sup> This compound is of significant interest to researchers in drug development as it is a key intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of cardiovascular and renal diseases.<sup>[3][4][5][6]</sup> This document provides detailed protocols for two common laboratory-scale and industrial synthesis methods for **4-formyl-3-methoxybenzonitrile**.

## Physicochemical Properties

Property	Value
IUPAC Name	4-formyl-3-methoxybenzonitrile[2]
CAS Number	21962-45-8[1][2][4]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> [1][2][7]
Molecular Weight	161.16 g/mol [2][4]
Appearance	Off-white to brown crystalline solid[4][7]
Melting Point	109-111 °C[1][4][7]
Boiling Point	318.2 °C[4][7]
Density	1.2 ± 0.1 g/cm <sup>3</sup> [1]

## Experimental Protocols

Two primary synthetic routes for **4-formyl-3-methoxybenzonitrile** are detailed below: a two-step bromination and hydrolysis method suitable for larger scale production, and an oxidative cleavage method often employed for laboratory-scale synthesis.[4]

## Method 1: Synthesis via Bromination and Hydrolysis

This industrial method involves the bromination of 4-methyl-3-methoxybenzonitrile followed by hydrolysis of the resulting dibromomethyl intermediate.[4][5]

### Step 1: Bromination of 4-methyl-3-methoxybenzonitrile

- **Reaction Setup:** In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 4-methyl-3-methoxybenzonitrile.
- **Bromination:** Add a suitable brominating agent, such as N-bromosuccinimide (NBS). It has been noted that using 2.5 equivalents of NBS drives the reaction almost exclusively to the desired dibromide intermediate.[4]

- **Reaction Conditions:** The reaction is typically carried out in the presence of a radical initiator in a suitable solvent.
- **Work-up:** Upon completion of the reaction, the mixture is processed to isolate the 3-methoxy-4-(dibromomethyl)benzonitrile intermediate.

#### Step 2: Hydrolysis of 3-methoxy-4-(dibromomethyl)benzonitrile

- **Reaction Setup:** A solution of silver nitrate in water is prepared.
- **Hydrolysis:** The 3-methoxy-4-(dibromomethyl)benzonitrile intermediate is dissolved in refluxing ethanol. The silver nitrate solution is added dropwise to the refluxing solution.[\[4\]](#)
- **Reaction Time:** The mixture is maintained at reflux for approximately 30 minutes.[\[8\]](#)
- **Isolation:** The reaction mixture is filtered and evaporated to dryness. The residue is then diluted with water and extracted with ethyl acetate.[\[8\]](#)
- **Purification:** The organic layer is washed, dried, and concentrated to yield **4-formyl-3-methoxybenzonitrile** as a solid. A high chemical purity of >99% can be achieved with this method.[\[5\]](#)

#### Quantitative Data Summary (Method 1)

Reactant/Product	Molecular Weight ( g/mol )	Amount/Volume	Moles	Yield
3-methoxy-4-(dibromomethyl) benzonitrile	305.98	18.22 g	59.74 mmol	-
Silver Nitrate	169.87	25.0 g	147 mmol	-
Ethanol	46.07	300 mL	-	-
Water	18.02	75 mL	-	-
4-formyl-3-methoxybenzonitrile	161.16	9.55 g	59.26 mmol	99% <sup>[8]</sup>

## Method 2: Synthesis via Oxidative Cleavage

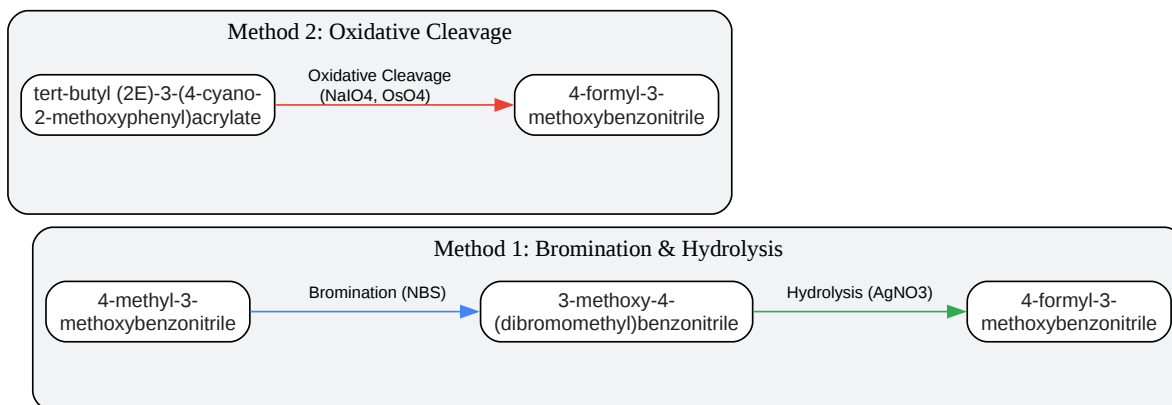
This laboratory-scale method involves the oxidative cleavage of an acrylate precursor.<sup>[4]</sup><sup>[9]</sup>

- **Reaction Setup:** In a suitable reaction vessel, dissolve tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate, osmium tetroxide, and a phase transfer catalyst like benzyltriethylammonium chloride in a 2:1 mixture of water and tetrahydrofuran (THF).<sup>[8]</sup><sup>[9]</sup>
- **Oxidative Cleavage:** To the vigorously stirred solution, add sodium metaperiodate in portions, ensuring the reaction temperature is maintained below 30°C.<sup>[8]</sup><sup>[9]</sup>
- **Reaction Time:** Stir the solution at room temperature for an additional hour after the addition is complete.<sup>[8]</sup><sup>[9]</sup>
- **Work-up:** Add water to the reaction mixture and filter.
- **Extraction:** Dissolve the remaining solid in ethyl acetate and wash with a saturated sodium chloride solution.<sup>[8]</sup><sup>[9]</sup>
- **Purification:** Dry the organic phase over magnesium sulfate, concentrate, and stir the residue with petroleum ether to obtain **4-formyl-3-methoxybenzonitrile** as a white solid.<sup>[8]</sup><sup>[9]</sup>

## Quantitative Data Summary (Method 2)

Reactant/Product	Molecular Weight ( g/mol )	Amount/Volume	Moles	Yield
tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate	259.30	48 g	185 mmol	-
Sodium Metaperiodate	213.89	79 g	370 mmol	-
Osmium Tetroxide	254.23	207 mg	0.81 mmol	-
Benzyltriethylammonium Chloride	227.77	1.4 g	6.14 mmol	-
Water/THF (2:1)	-	750 mL	-	-
4-formyl-3-methoxybenzonitrile	161.16	21.18 g	131.4 mmol	71% <a href="#">[8]</a>

## Visualizations



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Caption: Synthetic routes to **4-formyl-3-methoxybenzonitrile**.

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